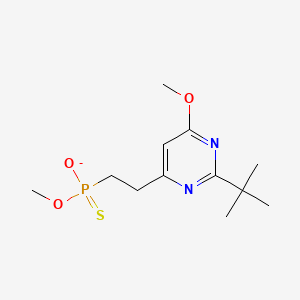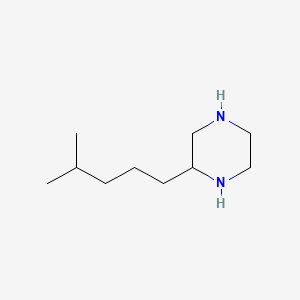
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of (2R,6S)-2,6-dimethylmorpholine with a suitable aldehyde precursor under controlled conditions to form the desired carbaldehyde compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which (2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing their activity and modulating biological pathways. These interactions are often mediated by hydrogen bonding, van der Waals forces, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-2,6-dimethylmorpholine: A closely related compound with similar stereochemistry but lacking the aldehyde functional group.
(2R,6S)-1,2,6-trimethylpiperazine: Another chiral compound with a different ring structure and functional groups.
Uniqueness
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde is unique due to its specific combination of stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in various applications, from synthetic chemistry to biological research.
Properties
CAS No. |
119271-96-4 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.186 |
IUPAC Name |
(2S,6R)-2,6-dimethylmorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-6-3-8(5-9)4-7(2)10-6/h5-7H,3-4H2,1-2H3/t6-,7+ |
InChI Key |
FTMXVDOMPAZWLQ-KNVOCYPGSA-N |
SMILES |
CC1CN(CC(O1)C)C=O |
Synonyms |
4-Morpholinecarboxaldehyde, 2,6-dimethyl-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-2(3H)-thione](/img/structure/B568381.png)





